molecular formula C8H10N2O2 B8781267 (2-Hydroxy-p-tolyl)urea CAS No. 29053-94-9

(2-Hydroxy-p-tolyl)urea

Cat. No.: B8781267
CAS No.: 29053-94-9
M. Wt: 166.18 g/mol
InChI Key: RDWSVHLVSMKYOC-UHFFFAOYSA-N
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Description

. This compound is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-4-methylphenyl group. It is known for its various applications in scientific research and industry due to its unique chemical properties.

Chemical Reactions Analysis

(2-Hydroxy-p-tolyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

(2-Hydroxy-p-tolyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-p-tolyl)urea involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

(2-Hydroxy-p-tolyl)urea can be compared with other urea derivatives such as:

These comparisons highlight the unique properties and applications of this compound in contrast to other similar compounds.

Properties

CAS No.

29053-94-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)urea

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)

InChI Key

RDWSVHLVSMKYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 13 ml of water, there were added 5.00 g (40.7 mmol) of 6-amino-m-cresol, 9.76 g of (162.6 mmol) of urea, 4 ml of conc. hydrochloric acid and 0.8 ml of a mixture (1:1 (v:v)) of conc. hydrochloric acid and glacial acetic acid, followed by heating under reflux for 1.5 hours. After cooling, 20 ml of water was added. The crystals thus precipitated were filtered and dried to thereby give 5.81 g (35.0 mmol) of N-(2-hydroxy-4-methylphenyl)urea as dark brown crystals. The yield was 86%. After recrystallizing from acetonitrile, 2.00 g of N-(2-hydroxy-4-methylphenyl)urea was obtained as pale purple crystals. The recovering yield was 34%.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
Name
Quantity
9.76 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

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